[(3-Fluoro-4-methylphenyl)methyl](2-methylpropyl)amine
Overview
Description
(3-Fluoro-4-methylphenyl)methylamine is an organic compound with the molecular formula C12H18FN. It is a versatile compound that has a wide range of applications in scientific research and industry. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an amine group through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzyl chloride and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with 2-methylpropylamine in the presence of the base, leading to the formation of (3-Fluoro-4-methylphenyl)methylamine.
Industrial Production Methods
Industrial production methods for (3-Fluoro-4-methylphenyl)methylamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials and base.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methylphenyl)methylamine: Similar structure but with a propyl chain instead of a 2-methylpropyl chain.
(3-Fluoro-4-methylphenyl)methylamine: Contains an ethyl chain instead of a 2-methylpropyl chain.
Uniqueness
(3-Fluoro-4-methylphenyl)methylamine is unique due to the presence of both a fluorine atom and a 2-methylpropyl chain, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)7-14-8-11-5-4-10(3)12(13)6-11/h4-6,9,14H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPBYWFLVSRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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